molecular formula C12H22N2O3 B11776072 tert-Butyl (1-isopropyl-2-oxopyrrolidin-3-yl)carbamate

tert-Butyl (1-isopropyl-2-oxopyrrolidin-3-yl)carbamate

Katalognummer: B11776072
Molekulargewicht: 242.31 g/mol
InChI-Schlüssel: BYNZWMUEEMFYBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (1-isopropyl-2-oxopyrrolidin-3-yl)carbamate: is a chemical compound with the molecular formula C12H22N2O3. It is a derivative of pyrrolidine and is often used in organic synthesis and medicinal chemistry. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-isopropyl-2-oxopyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate pyrrolidine derivative. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common reagents used in the synthesis include tert-butyl chloroformate and isopropylamine .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl (1-isopropyl-2-oxopyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, tert-Butyl (1-isopropyl-2-oxopyrrolidin-3-yl)carbamate is used as a building block in the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology: The compound is used in biological research to study enzyme interactions and protein modifications. Its stability and reactivity make it a useful tool in biochemical assays .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as an intermediate in the synthesis of drugs targeting various diseases .

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its versatility allows for its incorporation into various industrial processes .

Wirkmechanismus

The mechanism of action of tert-Butyl (1-isopropyl-2-oxopyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved include enzyme catalysis and protein binding, which can lead to changes in cellular functions and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Comparison: Compared to similar compounds, tert-Butyl (1-isopropyl-2-oxopyrrolidin-3-yl)carbamate is unique due to its specific isopropyl and oxopyrrolidinyl groups. These functional groups confer distinct reactivity and stability, making it particularly useful in certain synthetic and research applications .

Eigenschaften

Molekularformel

C12H22N2O3

Molekulargewicht

242.31 g/mol

IUPAC-Name

tert-butyl N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)carbamate

InChI

InChI=1S/C12H22N2O3/c1-8(2)14-7-6-9(10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)

InChI-Schlüssel

BYNZWMUEEMFYBV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1CCC(C1=O)NC(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.